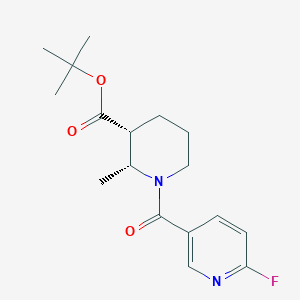

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

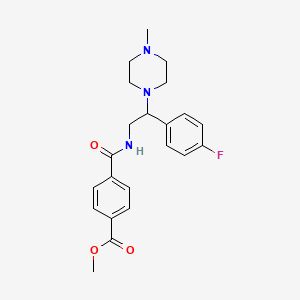

The compound N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of biologically active compounds. The tetrahydroisoquinoline scaffold is particularly interesting due to its presence in molecules that interact with biological targets such as enzymes and receptors.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives can be achieved through various methods. For instance, the synthesis of sulfonamide derivatives has been explored using solid catalysts under acidic conditions, with heteropolyacids like H6P2W18O62 proving to be effective in facilitating the acylation of sulfamides . Although the specific synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline sulfonamides has been studied using X-ray crystallography, revealing the importance of intra- and intermolecular interactions. Weak hydrogen bonds and π interactions play a significant role in the stabilization of the crystal structure . These interactions are crucial for the binding affinity and selectivity of these compounds towards their biological targets.

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo various chemical reactions, including acylation and intramolecular cyclization, to yield a diverse array of compounds with potential biological activities . The reactivity of the sulfonamide group is particularly relevant in the context of enzyme inhibition, as it can form hydrogen bonds with active site residues, influencing the potency and selectivity of the inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. The presence of sulfonamide groups can enhance the solubility of these compounds in water, which is beneficial for biological applications. Moreover, the lipophilicity of these molecules can be modulated by substituents like the isobutyryl group, which may affect their ability to cross biological barriers such as the blood-brain barrier . The crystal structure analysis provides insights into the molecular conformation and potential interactions with biological targets .

Scientific Research Applications

Pharmacological Inhibition Studies

Research on sulfonamide derivatives, including compounds structurally related to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, has shown significant pharmacological potential. For instance, sulfonanilides, a category to which the specified compound is related, have been investigated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis. This research has helped in understanding the enzyme's regulation and potential therapeutic targets for diseases associated with epinephrine levels (Blank et al., 1980).

Anticancer Activity

Sulfonamide derivatives have also been evaluated for their cytotoxic activities against various cancer cell lines. Studies have found certain sulfonamide derivatives to exhibit potent anticancer activity, highlighting the compound's potential as a scaffold for developing new anticancer agents (Ghorab et al., 2015).

Antimicrobial and Antifungal Activities

Research on novel sulfonate derivatives, including those similar to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, has shown promising antimicrobial and antifungal activities. These studies contribute to the search for new antimicrobial agents, especially in the face of rising antibiotic resistance (Fadda et al., 2016).

Neurological Research

Isoquinolinesulfonamide derivatives have been studied for their effects on neurite outgrowth and protein phosphorylation, indicating potential applications in neurological research and therapy. These studies have explored the role of cyclic AMP-dependent protein kinase in neurite outgrowth, providing insights into neuronal development and regeneration (Chijiwa et al., 1990).

Drug Development and Hybrid Compounds

Sulfonamides, including N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, serve as key scaffolds in drug development. They have been part of the synthesis of various hybrid compounds with multiple pharmacological activities, such as antibacterial, anti-obesity, and antitumor properties (Ghomashi et al., 2022).

properties

IUPAC Name |

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-12(2)17(20)19-8-7-13-5-6-15(10-14(13)11-19)18-24(21,22)16-4-3-9-23-16/h3-6,9-10,12,18H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJZXIYGGZVLGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[2-(Prop-2-enoylamino)ethyl]spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2522936.png)

![N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide](/img/structure/B2522937.png)

![Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2522938.png)

![N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2522943.png)

![1-[4-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B2522948.png)

![N-[2-[(1-Cyclohexyl-2,2,2-trifluoroethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2522955.png)